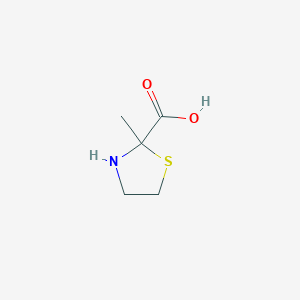

2-Methyl-1,3-thiazolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-1,3-thiazolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-5(4(7)8)6-2-3-9-5/h6H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLZHFWGCVPVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NCCS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296920 | |

| Record name | 2-Methyl-1,3-thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13084-13-4 | |

| Record name | NSC112683 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1,3-thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

When L-cysteine reacts with ethyl pyruvate, the reaction forms 2-methylthiazolidine-2,4-dicarboxylic acid derivatives as intermediates. The reaction proceeds in ethanol or water at room temperature, yielding a mixture of cis- and trans-diastereomers in approximately a 1:1 ratio. The stereochemical outcome arises from the two asymmetric centers at C2 and C4 of the thiazolidine ring. For instance, the condensation of L-(R)-cysteine with ethyl pyruvate produces cis-(2R,4R) and trans-(2S,4R) isomers, as confirmed by spectroscopy.

Optimization of Reaction Conditions

Key parameters influencing the condensation include solvent choice, temperature, and stoichiometry. Ethanol and water are preferred solvents due to their ability to facilitate both the condensation and cyclization steps. Elevated temperatures (e.g., 60–100°C) accelerate the reaction but may promote epimerization at C4. A molar ratio of 1:1 for L-cysteine to ethyl pyruvate ensures optimal yield while minimizing side reactions.

Acetylation and Derivative Formation

N-Acetylation of the thiazolidine intermediate is critical for stabilizing the compound and modulating its stereochemical properties. This step introduces an acetyl group at the nitrogen atom, often altering the configuration at C2 and C4.

Acetylation Methods

Two primary acetylation strategies have been documented:

-

Acetic Anhydride/Pyridine System : Reaction at 25°C with acetic anhydride and pyridine selectively inverts the configuration at C2 via a Schiff-base intermediate, yielding 2(S)-aryl-3-acetyl derivatives.

-

Acetyl Chloride with Inorganic Bases : Using acetyl chloride and potassium carbonate in ethyl acetate at room temperature retains the C4 configuration, producing cis-(2R,4R) and trans-(2S,4R) isomers without epimerization.

Stereochemical Outcomes

The choice of acetylation method profoundly impacts stereochemistry. For example, heating cis-(2R,4R)-CP derivatives with acetic anhydride at 100°C generates an intramolecular acid anhydride intermediate, which hydrolyzes to yield exclusively cis-AcCP isomers. In contrast, acetylation under mild conditions (e.g., acetyl chloride/KCO) preserves the original stereochemistry.

Hydrolysis and Isomerization

Hydrolysis of ester derivatives to carboxylic acids is a pivotal step in obtaining the final product. However, this process is often accompanied by stereochemical isomerization, necessitating careful control of reaction conditions.

Alkaline Hydrolysis

Treatment of cis-(2R,4R)-AcCP2Et with aqueous sodium hydroxide at 60°C for 16 hours yields cis-(2R,4R)-AcCP alongside minor amounts of trans-(2R,4S)-AcCP due to epimerization at C4. The formation of mixed acid anhydride intermediates during hydrolysis drives this isomerization, highlighting the need for pH and temperature control.

Acidic Workup

Post-hydrolysis, acidification with HCl to pH 3 precipitates the carboxylic acid product. This step minimizes further epimerization and ensures high purity, as demonstrated by a yield of 89% for methyl thiazolidine-4-carboxylate hydrochloride in patent CN102372680A.

Analytical Validation and Stereoisomer Separation

Chromatographic Analysis

Reversed-phase HPLC (RP-HPLC) and chiral HPLC are indispensable for resolving stereoisomers. For instance, chiral HPLC of AcCP2Et derivatives separates cis-(2R,4R) and trans-(2S,4R) isomers, with retention times correlating to their stereochemical configurations.

Spectroscopic Characterization

spectroscopy provides critical insights into diastereomer ratios. Distinct proton signals for methyl groups (e.g., δ 1.62 ppm for cis-isomers vs. δ 1.75 ppm for trans-isomers) enable precise quantification of stereoisomeric purity.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3-thiazolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agents used.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazolidine derivatives.

Substitution: Esters and amides of this compound.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that thiazolidine derivatives, including 2-methyl-1,3-thiazolidine-2-carboxylic acid, exhibit significant antioxidant activity. This property is attributed to the presence of thiol groups which can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that the compound could potentially enhance the levels of thiol groups in mitochondria, suggesting a role in cellular defense mechanisms against oxidative damage .

Synthesis of Amino Acids

The compound serves as a precursor for synthesizing various amino acids through reactions with L-cysteine. It has been shown to facilitate the enzymatic and non-enzymatic liberation of free L-cysteine in rat tissues, indicating its potential usefulness in amino acid metabolism studies .

Biochemical Applications

Role in Thiol Metabolism

this compound is involved in thiol metabolism pathways. It participates in the formation of thiazolidine derivatives that can influence the levels of reduced glutathione and other low molecular weight thiols within cells. These compounds play critical roles in maintaining redox balance and cellular homeostasis .

Analytical Applications

The compound has been utilized in high-performance liquid chromatography (HPLC) assays for the simultaneous determination of plasma levels of various aminothiols. A recent study developed an HPLC method that allows for accurate quantification of this compound alongside other thiols, enhancing our understanding of its physiological relevance .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant properties of thiazolidine derivatives through various assays measuring their ability to scavenge free radicals. Results indicated that this compound significantly reduced oxidative stress markers in vitro.

Case Study 2: Enzymatic Hydrolysis

In another research project, the enzymatic hydrolysis of thiazolidine derivatives was investigated to understand their metabolic pathways. The study found that this compound could be metabolized to yield free cysteine under specific conditions, highlighting its potential as a therapeutic agent in cysteine-related disorders .

Mechanism of Action

The mechanism by which 2-Methyl-1,3-thiazolidine-2-carboxylic acid exerts its effects involves interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.

Molecular Pathways: It may influence cellular processes by interacting with proteins and nucleic acids, affecting gene expression and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) 2-Methyl-1,3-thiazolidine-2-carboxamide

- Structure : Replaces the carboxylic acid with a carboxamide group (C₅H₁₀N₂OS).

- Molecular weight : 146.21 g/mol .

- Biological Role: Observed in diseased bottlenose dolphins, correlating with glutathione depletion during oxidative stress .

- Key Difference : The carboxamide group reduces acidity compared to the carboxylic acid, altering solubility and enzyme interactions.

(b) (S)-3-Boc-thiazolidine-2-carboxylic Acid

Substituent Position Isomerism

2-Methyl-1,3-thiazolidine-4-carboxylic Acid

Sulfonyl and Aryl Derivatives

3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic Acid

Unsubstituted and Other Derivatives

1,3-Thiazolidine-2-carboxylic Acid (Isothiaproline)

- Structure: Lacks the methyl group at C2 (C₄H₇NO₂S).

- Role in Maillard Reactions : Generates flavor compounds (e.g., 2-acetyl-1-pyrroline) when reacted with reducing sugars .

- Key Difference : The absence of the methyl group increases conformational flexibility, influencing reactivity in food chemistry applications .

Comparative Data Tables

Table 1: Structural and Physical Properties

Research Findings and Key Differences

- Synthetic Utility : The methyl group in this compound stabilizes intermediates in β-lactam formation, whereas sulfonyl derivatives (e.g., 3-tosyl) enhance electrophilicity for coupling reactions .

- Biological Activity : Carboxamide derivatives (e.g., 2-methyl-1,3-thiazolidine-2-carboxamide) are associated with protein degradation pathways, unlike carboxylic acid forms .

- Chirality : Boc-protected analogs exhibit defined optical rotation, enabling enantioselective synthesis , while unmodified thiazolidines lack stereochemical control .

Biological Activity

2-Methyl-1,3-thiazolidine-2-carboxylic acid (MTC) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the thiazolidine family, which is characterized by the presence of sulfur and nitrogen in a five-membered ring. The biological activity of MTC includes antimicrobial, antifungal, anti-inflammatory, and potential anticancer effects. This article reviews the current understanding of its biological activities supported by various studies.

- IUPAC Name : this compound

- Chemical Formula : C₅H₉NO₂S

- Molecular Weight : 146.21 g/mol

- Solubility : Soluble in water

Antimicrobial Activity

The antimicrobial properties of MTC have been extensively studied. Research indicates that derivatives of thiazolidine compounds exhibit varying degrees of antibacterial and antifungal activities.

Case Study: Antimicrobial Evaluation

A study synthesized various thiazolidine derivatives and evaluated their activity against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli.

| Compound | Activity against S. aureus | Activity against E. coli | Activity against Candida albicans |

|---|---|---|---|

| MTC | Moderate | Weak | Moderate |

| Derivative A | Strong | Moderate | Weak |

| Derivative B | Weak | Strong | Strong |

The study highlighted that modifications at specific positions on the thiazolidine ring could enhance biological activity, particularly when halogenated substituents were introduced .

Antifungal Activity

MTC has also been reported to possess antifungal properties. In vitro studies demonstrated its effectiveness against various fungal strains, including Candida albicans. The presence of specific functional groups significantly influenced the antifungal activity, with some derivatives showing enhanced efficacy compared to MTC itself .

Anti-inflammatory Effects

Thiazolidine derivatives have been investigated for their anti-inflammatory properties. For instance, a study on thiazolidinones indicated that they could inhibit inflammatory pathways in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

Emerging research suggests that MTC may have anticancer properties. Studies conducted on human prostate cancer cell lines revealed that certain thiazolidine derivatives could inhibit cell proliferation and induce apoptosis. These effects are attributed to the modulation of signaling pathways involved in cell survival and death .

Case Study: Anticancer Activity

In a recent experiment involving zebrafish models, researchers observed that exposure to thiazolidinone compounds led to significant alterations in testicular tissue structure, indicating potential reproductive toxicity but also highlighting the need for further investigation into its anticancer mechanisms .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; antifungal activity noted. |

| Anti-inflammatory | Inhibits inflammation in cellular models. |

| Anticancer | Induces apoptosis in cancer cell lines; potential reproductive toxicity observed. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methyl-1,3-thiazolidine-2-carboxylic acid derivatives?

- Methodology : A common approach involves coupling Boc-protected carboxylic acids with amines using EDCI/HOBT activation in CH₂Cl₂, followed by Boc deprotection with TFA. For example, derivatives like (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides are synthesized via this route, achieving yields of 58–76% after purification by silica gel chromatography with hexane/ethyl acetate gradients .

- Key Steps :

- Activation of carboxylic acids with EDCI/HOBT.

- Amine coupling in the presence of Et₃N.

- Boc removal under acidic conditions (TFA/CH₂Cl₂).

- Purification via column chromatography.

Q. How are thiazolidine derivatives purified to ensure high yields and structural integrity?

- Methodology : Post-synthesis, crude products are washed with aqueous solutions (e.g., NaHCO₃, brine) to remove acidic/byproduct residues. Silica gel column chromatography with gradient elution (e.g., hexane:ethyl acetate from 10:1 to 1:1) is critical for isolating pure compounds. For instance, (2RS,4R)-2-phenylthiazolidine-4-carboxylic acid octadecylamide was purified to 76.1% yield using this method .

Q. What spectroscopic techniques are used to characterize thiazolidine derivatives?

- Methodology : ¹H NMR and mass spectrometry (MS) are standard. For example:

- ¹H NMR : Distinct signals for thiazolidine protons (e.g., δ 1.2–1.6 ppm for aliphatic chains, δ 7.2–7.8 ppm for aryl groups).

- MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 450–600 for long-chain amides) confirm molecular weight .

Q. What safety protocols are recommended for handling thiazolidine derivatives in the lab?

- Guidelines :

- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation/contact.

- Follow SDS recommendations for disposal (e.g., neutralization of acidic waste) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing structurally diverse thiazolidine derivatives?

- Methodology :

- Time Optimization : Extend coupling reactions to 15 hours for sterically hindered amines.

- Solvent Selection : Use DMF for poorly soluble substrates.

- Temperature Control : Reflux in CH₂Cl₂ for Boc deprotection to minimize side reactions .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar thiazolidine analogs?

- Approach :

- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals (e.g., distinguishing thiazolidine C4-H from aryl protons).

- High-Resolution MS (HRMS) : Confirm molecular formulas for isomers (e.g., differentiating methyl vs. ethyl substituents) .

Q. How does Boc-deprotection efficiency vary with reaction duration and acid strength?

- Findings :

- TFA in CH₂Cl₂ : Complete Boc removal in 1–8 hours at room temperature.

- Alternative Acids : HCl/dioxane requires longer times (12–24 hours) and may degrade acid-sensitive groups .

Q. What structural modifications enhance the bioactivity of thiazolidine-2-carboxylic acid derivatives?

- Design Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.